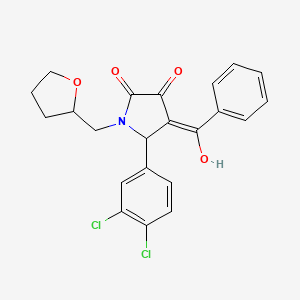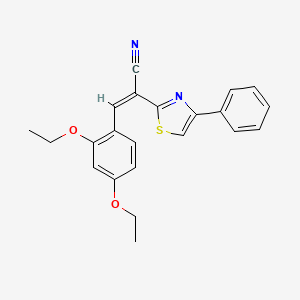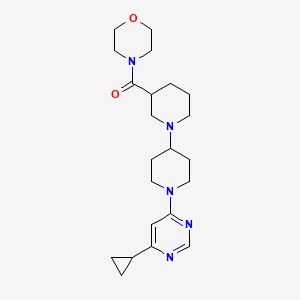
4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied for its potential use in various scientific research applications. This compound has gained significant attention due to its ability to bind to TSPO, a protein that is widely distributed in the body and plays a crucial role in various physiological processes.
作用機序
DPA-714 binds selectively to 4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, a protein that is located in the outer mitochondrial membrane and is involved in various physiological processes, including cholesterol transport, steroid synthesis, and apoptosis. This compound is also upregulated in response to cellular stress, such as inflammation, and its expression is increased in various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases. By binding to this compound, DPA-714 can modulate its activity and potentially affect the physiological processes that it regulates.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects, depending on the context and the target tissue. In the brain, DPA-714 has been shown to reduce the activation of microglia, a type of immune cell that is involved in neuroinflammation. In cancer cells, DPA-714 has been shown to induce apoptosis and inhibit cell proliferation. In the liver, DPA-714 has been shown to reduce the accumulation of fat and improve insulin sensitivity.
実験室実験の利点と制限
DPA-714 has several advantages for lab experiments, including its high selectivity for 4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, its ability to cross the blood-brain barrier, and its availability as a radioligand for PET imaging. However, DPA-714 also has some limitations, including its relatively low affinity for this compound compared to other ligands, its potential off-target effects, and its limited availability and high cost.
将来の方向性
There are several future directions for research on DPA-714, including the development of more potent and selective 4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide ligands, the investigation of its potential therapeutic applications in various diseases, and the exploration of its role in physiological processes beyond its known functions. Additionally, the use of DPA-714 as a radioligand for PET imaging may have potential applications in the diagnosis and monitoring of various diseases, including neurodegenerative disorders and cancer.
合成法
DPA-714 can be synthesized using a multi-step process that involves the reaction of piperazine with 2-methylphenylisocyanate to form N-(2-methylphenyl)piperazine-1-carboxamide. This intermediate product is then reacted with benzhydryl chloride to form 4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide.
科学的研究の応用
DPA-714 has been extensively studied for its potential use in various scientific research applications, including neuroimaging, cancer research, and inflammation research. In neuroimaging, DPA-714 has been used as a radioligand for positron emission tomography (PET) imaging to visualize the distribution of 4-(diphenylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in the brain. In cancer research, DPA-714 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In inflammation research, DPA-714 has been used to study the role of this compound in the regulation of inflammation.
特性
IUPAC Name |
4-benzhydryl-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-20-10-8-9-15-23(20)26-25(29)28-18-16-27(17-19-28)24(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-15,24H,16-19H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQYXDUTUKYROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5324235.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methylpentanamide](/img/structure/B5324237.png)
![2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)

![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5324257.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5324263.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)

![6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5324276.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5324277.png)

![2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5324291.png)